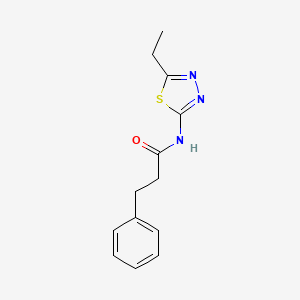

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with an ethyl group and at position 2 with a propanamide moiety bearing a phenyl substituent. Key physicochemical and structural details are summarized below:

The ethyl group at position 5 of the thiadiazole ring contributes to lipophilicity, while the phenylpropanamide moiety may facilitate π-π interactions with biological targets.

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-2-12-15-16-13(18-12)14-11(17)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHLIQYBGYOJHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353695 | |

| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5561-85-3 | |

| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been investigated for its potential as a nonsteroidal anti-inflammatory drug (NSAID) . Research indicates that derivatives of thiadiazoles can exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes.

Case Study:

A study evaluated several thiadiazole derivatives for their COX-2 inhibitory activity. The results showed that compounds similar to this compound demonstrated significant anti-inflammatory effects with reduced gastrointestinal side effects compared to traditional NSAIDs .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties . Thiadiazole derivatives are known for their ability to disrupt microbial cell functions.

Research Findings:

In vitro studies have shown that this compound exhibits activity against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Agricultural Applications

Thiadiazole compounds have been studied for their role as plant growth regulators and pesticides . They can enhance plant resistance to pathogens and pests.

Field Studies:

Research has indicated that the application of thiadiazole derivatives can improve crop yield and disease resistance in plants such as tomatoes and potatoes. This is attributed to their ability to induce systemic acquired resistance (SAR) in plants .

Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | Methyl group instead of ethyl | Antimicrobial and anti-inflammatory |

| N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)propanamide | Propyl group; fluorine substitution | Enhanced COX inhibition |

The variations in substituents on the thiadiazole ring significantly influence the biological activity and efficacy of these compounds.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous 1,3,4-thiadiazole derivatives to highlight substituent-driven differences in properties and applications.

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Key Observations:

Substituent Effects on Lipophilicity: The ethyl-phenyl combination in the main compound suggests moderate lipophilicity, favoring membrane permeability. In contrast, the sulfamoyl-sulfanyl groups in the second compound increase polarity, likely reducing cell permeability but enhancing solubility . The benzylthio group in the third compound significantly boosts lipophilicity, which correlates with improved antibacterial activity in quinolone derivatives .

Bioactivity Trends: Thiadiazole derivatives with electron-withdrawing groups (e.g., sulfamoyl) or bulky aromatic substituents (e.g., benzylthio) often exhibit enhanced pharmacological activity. For example, the quinolone-thiadiazole hybrids in show antibacterial efficacy due to synergistic interactions between the thiadiazole and quinolone moieties . The main compound’s phenylpropanamide group may support target binding via hydrophobic or aromatic interactions, but empirical validation is lacking .

Steric and Electronic Considerations :

- The methoxyphenyl-triazolethio derivative (fourth compound) demonstrates how steric bulk from substituents can influence molecular interactions. However, its large size may limit bioavailability .

Research Findings and Implications

- Knowledge Gaps: The absence of solubility, stability, and toxicity data for this compound underscores the need for targeted studies to evaluate its drug-likeness and therapeutic applicability.

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiadiazole ring substituted with an ethyl group and a phenylpropanamide moiety. This structural configuration plays a crucial role in its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

- Study Findings : The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing inhibitory effects comparable to established antibiotics .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

Anticancer Properties

This compound has been investigated for its potential anticancer effects. In vitro cytotoxicity assays against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines have shown promising results:

- Cytotoxicity Assay : The compound exhibited a median inhibitory concentration (IC50) significantly lower than that of standard chemotherapeutics like 5-Fluorouracil, indicating strong anticancer activity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets involved in cell signaling pathways:

- Enzyme Inhibition : The thiadiazole ring may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : Potential interactions with cellular receptors could lead to altered cell signaling and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A recent investigation highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a new antimicrobial agent in clinical settings .

- Anticancer Research : A study on derivatives of thiadiazole compounds demonstrated enhanced cytotoxicity when modified with various substituents, indicating that structural variations can significantly affect biological activity .

Q & A

Q. How are metabolites identified during pharmacokinetic studies?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes; analyze via LC-MS/MS for hydroxylated or glucuronidated products .

- Isotope Patterns : High-resolution MS (HRMS) to distinguish metabolites from parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.